molecular formula C10H7F2N3O B2855343 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-71-2

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2855343
CAS RN: 339020-71-2
M. Wt: 223.183
InChI Key: QUNUPXXPZCSPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (DFAM) is a small molecule that has been the subject of numerous scientific studies due to its unique properties and potential applications. It is a highly versatile compound with a wide range of potential applications, from drug development to materials science. DFAM is an important tool in the field of organic synthesis, as it can be used to synthesize a variety of compounds. It has also been explored as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Metal-Free Fluorination and Oxidation

One significant application in scientific research for compounds similar to 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is in the area of metal-free electrophilic fluorination. Research demonstrates that pyrazoles with methylene groups can undergo metal-free electrophilic fluorination promoted by Selectfluor, leading to unexpected C–C bond cleavage and resulting in 4-fluoro-pyrazole products under certain conditions. This process is notable for its moderate to good yields and signifies an advancement in the fluorination and oxidation at the C-4 position of pyrazoles, which could have implications for the development of fluorinated pharmaceuticals and materials (Bonacorso et al., 2015).

Environmentally Benign Synthesis of Fluorinated Derivatives

Another critical application area involves the environmentally benign synthesis of fluorinated pyrazolone derivatives. Various fluorine-containing derivatives have been synthesized through conventional and non-conventional methods, highlighting a comparative study of these techniques. The synthesized products have been characterized and evaluated for antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. This environmentally friendly approach to synthesizing fluorinated compounds could be particularly relevant for designing substances with enhanced biological activities (Shelke et al., 2007).

Diels–Alder Reactivity and Stability

Research into the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles indicates that late-stage fluorination can provide a reliable route to these compounds. The study found that certain fluorinated pyrazoles exhibited lower reactivity but higher stability in biological contexts, which could inform the design of more stable and less reactive pharmaceutical intermediates. This insight into the effects of fluorination on the reactivity and stability of pyrazoles could be instrumental in drug development and the design of new materials (Abularrage et al., 2020).

Quantum Mechanical and Spectroscopic Analysis

The quantum mechanical calculations and spectroscopic investigations of fluorinated pyrazoles offer valuable insights into their molecular structure, vibrational frequencies, and electronic properties. These analyses can inform the development of materials with specific optical, electronic, or chemical properties, making them suitable for applications in sensors, electronics, and pharmaceuticals. Understanding the molecular electrostatic potential and non-linear properties of these compounds can also aid in predicting their reactivity and interactions with other molecules (Govindasamy & Gunasekaran, 2015).

Future Directions

For more detailed information, refer to the relevant papers and sources . 🧪🔬

properties

IUPAC Name

4-[(2,4-difluorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOJELFUOSBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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